Home > Products > Building Blocks P17161 > 3-[(Piperidin-3-yloxy)methyl]pyridine
3-[(Piperidin-3-yloxy)methyl]pyridine - 933758-64-6

3-[(Piperidin-3-yloxy)methyl]pyridine

Catalog Number: EVT-1661556
CAS Number: 933758-64-6
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is the subject of a patent focused on its purification. [] The patent highlights a method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, achieving a purity of over 98%, suitable for pharmaceutical use. []

(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

Compound Description: Also known as PF-4995274 or TBPT, this compound is a serotonin-4 (5-HT4) receptor partial agonist under investigation for neurological disorders. [, ] It exhibits good 5-HT4 agonism activity and has been studied for its metabolic profile in humans and animals. []

Compound Description: This class of compounds acts as α7 nicotinic acetylcholine receptor (nAChR) modulators. [, ] Researchers have explored structure-activity relationships within this class, aiming to develop treatments for inflammatory disorders. [, ] For example, (R)-18 (an oxazolo[4,5-b]pyridine derivative) and (R)-47 (a 4-methoxyphenylurea derivative) were found to be potent and selective α7 nAChR modulators. [] Both demonstrated favorable in vitro safety profiles, good oral bioavailability in mice, and significant inhibition of cellular infiltration in a murine model of allergic lung inflammation. []

3-(Piperidin-4-ylmethoxy)pyridine derivatives

Compound Description: This class of compounds consists of potent lysine specific demethylase 1 (LSD1) inhibitors. [] These inhibitors demonstrate Ki values as low as 29 nM and high selectivity (>160×) against monoamine oxidase A and B. [] They function as competitive inhibitors against dimethylated H3K4 substrates and can increase cellular H3K4 methylation. [] Their potent LSD1 inhibition also leads to strong inhibition of proliferation in various leukemia and solid tumor cells (EC50 values as low as 280 nM). []

4-{4-[4-Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol

Compound Description: See entry #2. This compound is mentioned again for its metabolic profile, emphasizing the potential for related structures to undergo similar metabolic transformations. []

4-Benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives

Compound Description: These compounds were developed as potential GlyT1 inhibitors inspired by the pyridine ring in the known inhibitor RG1678. [] Among them, 23q, a 4-benzoylpiperidine derivative, exhibited an IC50 of 30 nM. [] The 3-(piperidin-4-yl)benzo[d]isoxazole derivatives, emerged as a promising scaffold for atypical antipsychotic agents with high selectivity and potency as GlyT1 inhibitors. []

L-372,662 (1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one)

Compound Description: This compound is a potent oxytocin antagonist developed through modifications of a previous lead, L-371,257. [] L-372,662 demonstrates good potency in vitro (Ki = 4.1 nM at the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats). [] It also exhibits excellent oral bioavailability, good aqueous solubility, and high selectivity for the human oxytocin receptor over arginine vasopressin receptors. []

Overview

3-[(Piperidin-3-yloxy)methyl]pyridine is a synthetic organic compound characterized by its unique molecular structure, which integrates a pyridine ring with a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The IUPAC name for this compound reflects its structural components, emphasizing the presence of both the piperidinyl and pyridinyl functionalities.

Source

The compound is synthesized through various chemical reactions involving piperidine and pyridine derivatives. Its synthesis and applications have been explored in several studies, highlighting its relevance in pharmaceutical research and organic synthesis.

Classification

3-[(Piperidin-3-yloxy)methyl]pyridine belongs to the class of nitrogen-containing heterocycles, specifically categorized under pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and antiviral properties, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine typically involves the reaction between piperidine derivatives and pyridine substrates. The following methods are commonly employed:

  1. Nucleophilic Substitution: A common approach where a piperidine derivative acts as a nucleophile to displace a leaving group on a pyridine ring.
  2. Condensation Reactions: Involving the reaction of aldehydes or ketones with piperidine in the presence of acid catalysts to form the desired product.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or tetrahydrofuran), and the use of bases like sodium hydride to facilitate the reaction. Reaction yields can be optimized by adjusting these parameters.

Molecular Structure Analysis

Structure

The molecular formula for 3-[(Piperidin-3-yloxy)methyl]pyridine is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of 220.27 g/mol. The structural representation includes:

  • A pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
  • A piperidinyl group (a saturated six-membered ring containing one nitrogen atom).

Data

The compound exhibits distinct functional groups that contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Reactions

3-[(Piperidin-3-yloxy)methyl]pyridine can undergo various chemical transformations, including:

  1. N-Alkylation: The introduction of alkyl groups to enhance lipophilicity or modify biological activity.
  2. Oxidation/Reduction: Altering functional groups for improved reactivity or stability.

Technical Details

These reactions often require specific reagents and conditions. For instance, oxidation may involve agents like potassium permanganate or chromium trioxide, while reductions might utilize lithium aluminum hydride or catalytic hydrogenation.

Mechanism of Action

Process

The mechanism of action for 3-[(Piperidin-3-yloxy)methyl]pyridine is primarily linked to its interactions with biological targets, such as enzymes or receptors involved in neurological pathways. The presence of both the piperidine and pyridine moieties allows for enhanced binding affinity to these targets.

Data

Research indicates that derivatives of this compound have shown potential as inhibitors for various biological pathways, particularly those related to central nervous system disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of nitrogen atoms.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity characteristic of both aromatic and aliphatic amines, allowing for further derivatization.

Relevant data indicates that the compound's melting point is approximately 90–92 °C, which is typical for similar organic compounds.

Applications

Scientific Uses

3-[(Piperidin-3-yloxy)methyl]pyridine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting neurological disorders.
  2. Drug Development: Explored for its role in developing new pharmacological agents due to its unique structure and bioactivity.
  3. Biological Studies: Used in research focusing on enzyme inhibition and receptor interactions relevant to drug design.
Synthetic Methodologies for 3-[(Piperidin-3-yloxy)methyl]pyridine

The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine (CAS: 933758-64-6) represents a significant challenge in heterocyclic chemistry due to the requirement for precise regiocontrol in connecting the piperidine and pyridine moieties via an ether linker. This section comprehensively examines state-of-the-art synthetic strategies, emphasizing recent methodological innovations and mechanistic insights.

Nucleophilic Substitution Strategies for Piperidine-Pyridine Hybridization

Nucleophilic substitution remains the most direct and widely implemented approach for constructing the ether linkage characteristic of this molecule. The strategy typically employs 3-hydroxypiperidine as the nucleophile and 3-(halomethyl)pyridine as the electrophilic coupling partner. Key considerations include:

  • Regioselectivity Control: The nucleophilicity of the piperidine oxygen is influenced by the protonation state of the adjacent nitrogen. Under basic conditions (e.g., K₂CO₃ in ethanol/water), the piperidine nitrogen remains largely unprotonated, enhancing oxygen nucleophilicity and promoting efficient ether formation [5] [6].
  • Electrophile Activation: Bromomethyl derivatives generally outperform chloromethyl analogs in reactivity due to superior leaving group ability. For example, reactions employing 3-(bromomethyl)pyridine typically achieve >75% yield within 12 hours at 60°C, while chloromethyl counterparts require extended reaction times (>24h) or elevated temperatures [6].
  • Catalytic Enhancements: The addition of potassium iodide (KI, 5-10 mol%) via the Finkelstein mechanism significantly accelerates reactions by in situ conversion of chloride to more reactive iodide species [5].

Table 1: Nucleophilic Substitution Optimization Parameters

Alkylating AgentBase/CatalystTemperature (°C)Reaction Time (h)Reported Yield (%)
3-(Chloromethyl)pyridineK₂CO₃, KI (cat.)802468
3-(Bromomethyl)pyridineK₂CO₃601282
3-(Bromomethyl)pyridineCs₂CO₃254875
3-(Iodomethyl)pyridineEt₃N40688

Recent advances demonstrate microwave-assisted synthesis can dramatically reduce reaction times to ≤1 hour while maintaining yields >80%, offering substantial efficiency improvements over conventional thermal methods [8].

Condensation Reactions Involving Piperidine and Pyridine Precursors

Condensation pathways provide alternative routes that circumvent pre-functionalized intermediates through dehydrative C-O bond formation:

  • Reductive Amination/Etherification: This one-pot cascade employs 3-pyridinecarbaldehyde and 3-hydroxypiperidine under reducing conditions. While borohydride reagents (NaBH₄, NaBH₃CN) effectively reduce the iminium intermediate, competitive reduction of the pyridine ring remains a significant challenge. Catalytic transfer hydrogenation using ammonium formate/Pd-C achieves selective imine reduction without pyridine hydrogenation, yielding the target ether in 65-70% yield [2] [9].
  • Dehydrative Cyclization: Mitsunobu conditions (PPh₃/DIAD) enable direct condensation between 3-hydroxypiperidine and 3-(hydroxymethyl)pyridine. This method offers excellent stereoretention at piperidine chiral centers but requires stoichiometric reagents and generates significant phosphine oxide waste, limiting scalability [4].
  • Solid-Phase Condensation: Immobilized carbodiimide resins (e.g., DCC-bound silica) facilitate dehydrative coupling with simplified purification. The polymer-bound byproduct is removed via filtration, providing the product in >85% purity and 70% isolated yield [9].

These methods are particularly valuable when functional group incompatibilities preclude nucleophilic substitution approaches.

Multicomponent Reaction Pathways for Modular Assembly

Multicomponent reactions (MCRs) offer convergent synthetic routes with inherent atom economy:

  • Petasis Borono-Mannich Approach: This elegant methodology combines 3-pyridineboronic acid, 3-oxopiperidine, and formaldehyde under mild conditions. The reaction proceeds via iminium formation, boronate addition, and subsequent elimination to install the methyleneoxy bridge in a single operation. While promising, yields remain modest (50-60%) due to competing side reactions [2] [9].
  • Reductive Amination-Alkylation Cascades: Sequential addition of 3-pyridinecarbaldehyde, 3-hydroxypiperidine, and alkyl halides in the presence of zinc chloride enables direct assembly. The Lewis acid activates both carbonyl and hydroxyl groups, promoting imine formation followed by nucleophilic displacement. This method achieves 65% yield with excellent regiocontrol [9].
  • Ugi-Adler-Type Reactions: Four-component variants incorporating isocyanides demonstrate potential for generating molecular diversity. Preliminary studies report 40-45% yields of target structures with varied substituents on the piperidine nitrogen [2].

Table 2: Multicomponent Reaction Performance Comparison

Reaction TypeComponentsCatalyst/ConditionsYield Range (%)Key Advantage
Petasis Borono-MannichArB(OH)₂, R¹R²C=O, RCHOpH 5-6, RT50-60No reducing agent required
Reductive Amination-AlkylationRCHO, R'OH, R''XZnCl₂/NaBH₃CN60-70Tandem C-N/C-O formation
Ugi-4CRRCHO, R'NH₂, R''NC, R'''OHMeOH, 40°C40-50Molecular diversity

The principal advantage of MCRs lies in their ability to generate structural complexity from simple building blocks with minimal purification steps.

Stereoselective Synthesis and Chiral Resolution Techniques

The chiral center at C3 of the piperidine ring necessitates stereocontrolled approaches for enantioenriched target synthesis:

  • Asymmetric Hydrogenation: Chiral ruthenium catalysts (e.g., (S)-BINAP-RuCl₂) enable enantioselective reduction of prochiral 3-(pyridin-3-yloxy)pyridine precursors. This methodology delivers piperidines with >90% ee but requires specialized catalysts and high-pressure hydrogenation equipment [2].
  • Enzymatic Kinetic Resolution: Lipases (CAL-B, PS-IM) selectively acylate the (R)-enantiomer of racemic 3-(hydroxymethyl)piperidine precursors. The unreacted (S)-alcohol is then coupled with 3-halopyridine, providing enantioenriched product (98% ee) in 45% theoretical yield [5].
  • Diastereomeric Salt Resolution: Classical resolution using di-p-toluoyl-D-tartaric acid (DTTA) efficiently separates racemic 3-[(Piperidin-3-yloxy)methyl]pyridine free base. The method delivers >99% ee material but suffers from low efficiency (maximum 50% yield per cycle) and requires stoichiometric chiral auxiliaries [5] [8].
  • Chiral Pool Synthesis: L-Proline serves as a cost-effective chiral template for stereoselective construction. Diazomethane-mediated ring expansion converts proline derivatives to enantiopure 3-hydroxypiperidines, which are subsequently coupled to pyridine [5].

Table 3: Stereoselective Synthesis Performance Metrics

MethodologyChiral Controlleree (%)Yield (%)Scale Limitation
Asymmetric Hydrogenation(S)-BINAP-Ru90-9585Requires specialized equipment
Enzymatic ResolutionCAL-B lipase9845 (theoretical)Moderate yield
Diastereomeric SaltDTTA>9940-45Maximum 50% theoretical yield
Chiral PoolL-Proline10060Multi-step synthesis

Recent innovations include continuous flow chiral resolution systems integrating enzymatic membranes with inline racemization, potentially overcoming yield limitations of traditional resolution methods.

Properties

CAS Number

933758-64-6

Product Name

3-[(Piperidin-3-yloxy)methyl]pyridine

IUPAC Name

3-(piperidin-3-yloxymethyl)pyridine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2

InChI Key

NGYNSMZIHJNHSS-UHFFFAOYSA-N

SMILES

C1CC(CNC1)OCC2=CN=CC=C2

Canonical SMILES

C1CC(CNC1)OCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.